molecular formula C22H20ClN3O4 B2551219 (E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1351664-05-5

(E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

货号: B2551219
CAS 编号: 1351664-05-5
分子量: 425.87
InChI 键: KXFXQCLDVZQCPR-VQHVLOKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as a Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitor. The compound's structure integrates a 1,2,4-oxadiazole moiety, a privileged scaffold in medicinal chemistry known for its metabolic stability and role in protein binding, linked to an azetidine ring and a chalcone-based system with dimethoxyphenyl and chlorophenyl groups. This specific architecture is designed to modulate ion channel function. TRPC6 channels are non-selective cation channels implicated in a variety of pathophysiological processes. Research indicates that their overactivation is associated with renal diseases , neurological disorders , and cardiac remodeling . Consequently, this compound serves as a critical research tool for elucidating the specific roles of TRPC6 in cellular signaling pathways, calcium homeostasis, and disease models. By selectively inhibiting TRPC6, it allows scientists to probe the channel's contribution to conditions like focal segmental glomerulosclerosis (FSGS) in the kidney or its role in neuronal survival and cardiac hypertrophy. The (E)-chalcone component may also contribute to additional bioactivities, as chalcones are recognized for their interaction with other targets, including kinases and inflammation-related pathways. This multi-target potential makes the compound a valuable asset for exploring complex disease mechanisms and for use in high-throughput screening assays to identify novel therapeutic strategies. It is intended for use strictly in controlled laboratory environments by qualified researchers.

属性

IUPAC Name

(E)-1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-28-18-8-6-14(10-19(18)29-2)7-9-20(27)26-12-16(13-26)22-24-21(25-30-22)15-4-3-5-17(23)11-15/h3-11,16H,12-13H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXQCLDVZQCPR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a novel derivative featuring a unique combination of oxadiazole and azetidine structures. This article explores its biological activity, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on existing literature.

Structural Overview

The compound's structure can be broken down as follows:

  • Core Structure : The oxadiazole ring is known for its diverse biological activities.
  • Substituents : The presence of a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance:

  • Mechanism of Action : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. In particular, they exhibit inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2) and histone deacetylases (HDAC), which are crucial in cancer progression .
  • Case Studies : A specific study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.10 µM to 7.02 µM .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Antibacterial and Antifungal Effects : Research indicates that 1,3,4-oxadiazole derivatives exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .
  • Mechanisms Identified : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Potential

Emerging evidence points towards anti-inflammatory effects associated with oxadiazole derivatives:

  • Inflammation Pathways : Compounds containing oxadiazole rings have been noted to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
1-(3-Chlorophenyl)-1,2,4-Oxadiazol DerivativeAnticancer0.10 - 7.02
2-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol]AntibacterialVaries
Novel Oxadiazole DerivativeAnti-inflammatoryNot specified

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Features Bioactivity/Applications Advantages/Limitations
Target Compound Oxadiazole, azetidine, enone, 3-Cl-C6H4 Potential kinase inhibition, anticancer High rigidity; moderate solubility
Oxadiazole-azetidine hybrids Varied substituents on oxadiazole/azetidine Antimicrobial, anti-inflammatory Tunable pharmacokinetics; synthesis complexity
3,4-Dimethoxyphenyl enones Enone + dimethoxy groups Antioxidant, neuroprotective Enhanced bioavailability; redox sensitivity
Chlorophenyl-oxadiazoles Halogenated oxadiazoles Anticancer, enzyme inhibitors Strong binding affinity; potential toxicity

Key Findings:

Bioactivity: The 3-chlorophenyl group in the target compound likely enhances target binding compared to non-halogenated analogs (e.g., dimethoxyphenyl enones), as seen in halogenated pharmaceutical intermediates .

Solubility: The 3,4-dimethoxyphenyl group improves aqueous solubility relative to purely aromatic analogs but remains less soluble than polar derivatives (e.g., hydroxyl-substituted enones).

Synthetic Complexity : Azetidine-oxadiazole hybrids require multi-step syntheses, contrasting with simpler oxadiazole derivatives, which are more scalable .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, starting with cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) to form the oxadiazole ring. Azetidine ring formation may utilize palladium-catalyzed reductive cyclization or nucleophilic substitution. The enone system (prop-2-en-1-one) is introduced via Claisen-Schmidt condensation under basic conditions (e.g., NaOH in ethanol). Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), solvents (polar aprotic vs. protic), and temperature (60–100°C) to improve yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and confirms stereochemistry (E-configuration via coupling constants). Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (where applicable) provides definitive bond angles and spatial arrangement. Purity is assessed via HPLC (≥95%) and elemental analysis .

Q. What structural motifs in this compound are associated with bioactivity, and how do they compare to known pharmacophores?

  • Methodology : The 1,2,4-oxadiazole ring is a bioisostere for ester/carbamate groups, enhancing metabolic stability. The azetidine ring introduces conformational rigidity, while the 3,4-dimethoxyphenyl group may facilitate π-π stacking with hydrophobic enzyme pockets. Analog studies (e.g., fluorophenyl or methyl substitutions) suggest chlorine enhances target affinity via halogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological efficacy?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 3-chlorophenyl with 3-fluorophenyl or varying methoxy positions). Test in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (AutoDock Vina) models interactions with targets like kinases or GPCRs. Compare IC₅₀ values and ligand efficiency metrics to identify critical substituents .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target binding modes?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess binding stability over time. Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize reactivity trends. Validate predictions with experimental ADME/Tox data .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology : Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations for kinase assays). Verify compound purity (HPLC-MS) and solubility (DLS). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze structural analogs to distinguish target-specific effects from off-target interactions .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity of the azetidine moiety?

  • Methodology : Employ asymmetric catalysis (e.g., chiral Pd complexes) during azetidine formation. Use chiral stationary phase HPLC for purification. Monitor enantiomeric excess (ee) via circular dichroism or chiral NMR shift reagents. Continuous flow reactors enhance reproducibility and reduce side reactions .

Q. How does the compound’s reactivity in nucleophilic addition or cycloaddition reactions inform its derivatization potential?

  • Methodology : The enone system undergoes Michael addition with thiols or amines (pH 7–9, RT). Oxadiazole rings participate in Huisgen cycloaddition with alkynes (click chemistry). Monitor reactivity via TLC and LC-MS. Protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride during derivatization .

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